Iloprost is a synthetic analog of prostacyclin, which is a potent vasodilator and inhibitor of platelet aggregation. This compound has been extensively studied due to its therapeutic potential in various clinical settings. The research on iloprost has focused on its binding properties, mechanism of action, and applications in different medical fields, particularly in the treatment of pulmonary arterial hypertension and potentially in asthma management.
Iloprost is well-accepted as a treatment for pulmonary arterial hypertension (PAH), primarily due to its vasodilatory properties. The inhalation of iloprost leads to the dilation of pulmonary arteries, reducing the pressure within these vessels and alleviating symptoms associated with PAH.
Recent studies have indicated that iloprost may also have anti-inflammatory effects, which could be beneficial in the treatment of asthma. In a murine model of asthma, the inhalation of iloprost suppressed the cardinal features of the disease, including airway inflammation and hyperresponsiveness. The mechanism behind this effect involves the inhibition of airway dendritic cell function, which plays a pivotal role in antigen presentation and the induction of Th2-mediated immune responses. By interfering with dendritic cell maturation and migration, iloprost prevents the development of an allergen-specific Th2 response, highlighting its potential as a novel therapeutic approach for asthma3.
The S-isomer of iloprost exhibits a high affinity for prostacyclin-binding sites, as evidenced by studies on human platelets and neuronal hybrid cells. The binding of iloprost to these sites correlates with the stimulation of cAMP synthesis in neuronal cells and the inhibition of platelet aggregation, which are critical actions for its therapeutic effects1. Further research has demonstrated that the 16(S) isomer of iloprost is significantly more potent than the 16(R) isomer in inhibiting platelet aggregation. This difference in potency is attributed to the superior binding affinity and faster association rate of the S-isomer to the platelet receptor, suggesting a more favorable orientation for fitting into the receptor channel2.
CAS No.: 127687-08-5
CAS No.: 128-68-7
CAS No.: 143343-98-0
CAS No.: 74833-39-9
CAS No.: 79802-71-4